molecular formula C26H24N6O2S2 B11623589 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11623589
M. Wt: 516.6 g/mol
InChI Key: DVXKGCJRUSSQOT-UHFFFAOYSA-N
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Description

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety, a triazine core, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the benzothiazole moiety. Common synthetic methods include:

    Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a benzothiazole derivative.

    Knoevenagel Condensation: This method is used to form carbon-carbon bonds between the benzothiazole and triazine cores.

    Biginelli Reaction: A multicomponent reaction that can be used to synthesize the triazine core.

    Microwave Irradiation: This technique can accelerate the reaction rates and improve yields.

    One-Pot Multicomponent Reactions: These reactions combine multiple steps into a single reaction vessel, simplifying the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can target the triazine core or the benzothiazole moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl groups or the triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the benzothiazole moiety can inhibit enzymes or proteins essential for the survival of pathogens such as Mycobacterium tuberculosis . The triazine core may also interact with various biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzothiazole moiety, a triazine core, and ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C26H24N6O2S2

Molecular Weight

516.6 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H24N6O2S2/c1-3-33-19-13-9-17(10-14-19)27-23-30-24(28-18-11-15-20(16-12-18)34-4-2)32-25(31-23)36-26-29-21-7-5-6-8-22(21)35-26/h5-16H,3-4H2,1-2H3,(H2,27,28,30,31,32)

InChI Key

DVXKGCJRUSSQOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=C(C=C5)OCC

Origin of Product

United States

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